molecular formula C8H8ClNO3S B13474248 N-(benzenesulfonyl)-2-chloroacetamide

N-(benzenesulfonyl)-2-chloroacetamide

Katalognummer: B13474248
Molekulargewicht: 233.67 g/mol
InChI-Schlüssel: KXUWURXDUDHQLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzenesulfonyl)-2-chloroacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroacetamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-chloroacetamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or 1,2-dichloroethane

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Benzenesulfonyl chloride and 2-chloroacetamide

    Catalysts: Bases like triethylamine or pyridine

    Equipment: Reactors with temperature control and efficient mixing

    Purification: Crystallization or chromatography to obtain pure product

Analyse Chemischer Reaktionen

Types of Reactions

N-(benzenesulfonyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form benzenesulfonamide and 2-chloroacetic acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include N-(benzenesulfonyl)-2-aminoacetamide or N-(benzenesulfonyl)-2-thioacetamide.

    Hydrolysis: Products are benzenesulfonamide and 2-chloroacetic acid.

    Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(benzenesulfonyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of N-(benzenesulfonyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with proteins, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Protein Interaction: It can interact with proteins, altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

N-(benzenesulfonyl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(benzenesulfonyl)-2-aminoacetamide: Similar structure but with an amino group instead of a chlorine atom.

    N-(benzenesulfonyl)-2-thioacetamide: Contains a sulfur atom in place of the chlorine atom.

    Benzenesulfonamide: Lacks the 2-chloroacetamide moiety but shares the benzenesulfonyl group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties

Eigenschaften

Molekularformel

C8H8ClNO3S

Molekulargewicht

233.67 g/mol

IUPAC-Name

N-(benzenesulfonyl)-2-chloroacetamide

InChI

InChI=1S/C8H8ClNO3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

InChI-Schlüssel

KXUWURXDUDHQLE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.